Arachidonoyl CoA lithium salt

Catalog No.
S951022
CAS No.
188174-63-2
M.F
C41H65LiN7O17P3S
M. Wt
1059.92
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arachidonoyl CoA lithium salt

CAS Number

188174-63-2

Product Name

Arachidonoyl CoA lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C41H65LiN7O17P3S

Molecular Weight

1059.92

InChI

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1

SMILES

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Arachidonoyl CoA lithium salt (CAS 188174-63-2) is the obligate, pre-activated thioester of arachidonic acid and coenzyme A, formulated as a stable lithium salt to ensure high aqueous solubility and resistance to hydrolytic degradation . In lipid metabolism, it serves as the direct acyl donor for lysophospholipid acyltransferases (such as LPCAT3) during the Lands' cycle of membrane remodeling [1]. For industrial and laboratory procurement, this specific salt form is prioritized over free acids or unactivated fatty acids because it bypasses the need for in situ enzymatic activation, providing a highly reproducible, ready-to-use substrate for high-throughput inhibitor screening, enzymatic synthesis, and advanced mass spectrometry workflows.

Substituting Arachidonoyl CoA lithium salt with unactivated arachidonic acid introduces severe kinetic bottlenecks, as the free fatty acid requires upstream activation by acyl-CoA synthetases, ATP, free CoA, and magnesium [1]. This multi-component dependency creates unacceptable background noise and false positives in high-throughput acyltransferase assays. Furthermore, attempting to use the free acid form of Arachidonoyl CoA results in rapid lot-to-lot degradation; free CoA thioesters are highly susceptible to hydrolysis and oxidation into disulfides, leading to significant activity loss even at sub-zero temperatures [2]. Finally, substituting with sodium salts deprives analytical chemists of the specific [M+Li]+ adducts required for unambiguous structural elucidation of lipid fragments during collision-induced dissociation (CID) in mass spectrometry [3].

Lyophilized Stability and Hydrolytic Resistance vs. Free Acid

Coenzyme A thioesters in their free acid forms are notoriously unstable, undergoing rapid hydrolysis and oxidative degradation into disulfides. The lithium salt formulation of Arachidonoyl CoA extends shelf life significantly, maintaining ≥85% purity when stored as a lyophilized powder at -20°C . In contrast, free acid forms of CoA derivatives show detectable degradation within weeks at -20°C and near-complete degradation at 37°C[1].

Evidence DimensionLong-term storage stability and structural integrity
Target Compound DataArachidonoyl CoA lithium salt (Maintains ≥85% assay over months at -20°C)
Comparator Or BaselineFree acid CoA (Rapid degradation, complete loss at 37°C in 1 month)
Quantified DifferenceOrders of magnitude longer shelf-life and handling stability
ConditionsLyophilized powder storage at -20°C and aqueous reconstitution

Procuring the lithium salt prevents costly reagent degradation and ensures lot-to-lot reproducibility in sensitive enzymatic assays.

Direct Acyltransferase Activation vs. Free Fatty Acid

In high-throughput screening for LPCAT3 inhibitors, utilizing Arachidonoyl CoA directly eliminates the need for upstream acyl-CoA synthetases. Assays using free arachidonic acid require the addition of ATP, free CoA, and Mg2+, which introduces multiple points of failure. Arachidonoyl CoA provides a direct, measurable Km of 11.03 ± 0.51 µM for recombinant human LPCAT3, allowing for precise Vmax calculations (39.76 pmol/min/U) without synthetase interference[1].

Evidence DimensionAssay component complexity and kinetic isolation
Target Compound DataArachidonoyl CoA (Direct substrate, 1-step reaction, Km = 11.03 µM)
Comparator Or BaselineArachidonic acid (Requires 4 additional co-factors/enzymes for activation)
Quantified DifferenceElimination of upstream rate-limiting activation steps
ConditionsRecombinant human LPCAT3 in vitro assay (pH 6.0, 30°C)

Isolates the target acyltransferase activity, reducing false positives and assay variability in inhibitor screening pipelines.

Superior Enzyme Affinity in Lands' Cycle Modeling

Mammalian lysophosphatidylcholine acyltransferases (LPCATs) exhibit distinct preferences for acyl-CoA donors. Kinetic profiling demonstrates that LPCAT enzymes possess an apparent affinity for polyunsaturated donors like Arachidonoyl CoA (C20:4) that is at least 3 times higher than for monounsaturated or diunsaturated donors such as Oleoyl-CoA (C18:1) or Linoleoyl-CoA (C18:2) [1].

Evidence DimensionApparent enzyme affinity (1/Km)
Target Compound DataArachidonoyl-CoA (C20:4) (High affinity baseline)
Comparator Or BaselineOleoyl-CoA (C18:1) / Linoleoyl-CoA (C18:2) (>3-fold lower affinity)
Quantified Difference≥3x higher apparent affinity for the polyunsaturated C20:4 donor
ConditionsAcyl-CoA:1-acyl-lysoPC acyltransferase assay in isolated membranes

Ensures physiologically relevant reaction rates when modeling arachidonate incorporation into cell membranes or synthesizing specific lipid species.

Enhanced Structural Elucidation via Lithiated Adducts in Mass Spectrometry

In advanced lipidomic profiling and MALDI imaging, the lithium salt form provides a distinct analytical advantage over sodium salts or free acids. Lithiated lipids and CoA derivatives form [M+Li]+ adducts that undergo specific collision-induced dissociation (CID). This yields structurally relevant product ions that pinpoint the exact fatty acid chain esterified to the backbone, a level of resolution not reliably achieved with sodium adducts [1].

Evidence DimensionCID fragmentation specificity
Target Compound DataLithium salt formulation (Yields informative[M+Li]+ product ions)
Comparator Or BaselineSodium salt / Free acid (Yields complex or non-specific neutral losses)
Quantified DifferenceDirect localization of the acyl chain position via specific fragmentation
ConditionsElectrospray ionization (ESI) or MALDI-TOF mass spectrometry

Provides definitive structural identification of lipid species in mass spectrometry, avoiding the ambiguity associated with sodium adducts.

High-Throughput Screening of Acyltransferase Inhibitors

Because it bypasses the need for upstream acyl-CoA synthetases, this compound is the optimal substrate for isolating and screening inhibitors against LPCAT3 and related enzymes implicated in atherosclerosis and NASH [1].

In Vitro Enzymatic Synthesis of Polyunsaturated Phospholipids

Leveraging its high affinity (low Km) for acyltransferases compared to monounsaturated CoAs, it is used for the precise, cell-free synthesis of arachidonate-enriched phosphatidylcholines and endocannabinoid precursors[2].

Advanced Lipidomic Mass Spectrometry and MALDI Imaging

The lithium counter-ion facilitates the generation of [M+Li]+ adducts, making it a critical analytical standard for unambiguous structural elucidation and acyl chain localization via collision-induced dissociation[3].

Dates

Last modified: 08-15-2023

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